2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone

Description

Chemical Identity and Nomenclature

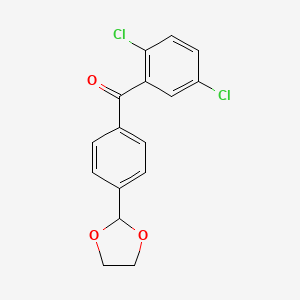

This compound possesses a precisely defined molecular identity characterized by its systematic nomenclature and structural parameters. The compound carries the molecular formula C₁₆H₁₂Cl₂O₃ with a corresponding molecular weight of 323.17 grams per mole, establishing its position as a moderately sized organic molecule within the benzophenone family. The systematic International Union of Pure and Applied Chemistry name for this compound follows the pattern: methanone, (2,5-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]-, which precisely describes the ketone linkage between the dichlorinated phenyl ring and the dioxolane-substituted phenyl ring.

The structural nomenclature reflects several key features that define the compound's chemical identity. The "2,5-dichloro" designation indicates the presence of chlorine atoms at the second and fifth positions of one benzene ring, creating a specific substitution pattern that significantly influences the electronic properties of the aromatic system. The "4'-(1,3-dioxolan-2-yl)" portion of the name describes the heterocyclic substituent attached to the para position of the second benzene ring, where the dioxolane moiety serves as a protected aldehyde or ketone functionality.

The compound exists under several synonymous designations within chemical databases and literature, including the alternative systematic name (2,5-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone. This nomenclature variation reflects different approaches to systematic naming while maintaining chemical accuracy and structural clarity. The presence of the dioxolane protecting group represents a sophisticated approach to synthetic design, as these cyclic acetals provide stability under basic conditions while remaining readily removable under acidic hydrolysis conditions.

Historical Development in Heterocyclic Chemistry

The development of this compound reflects broader historical trends in heterocyclic chemistry and protecting group methodology that emerged throughout the twentieth century. The incorporation of dioxolane protecting groups into complex molecular frameworks represents a significant advancement in synthetic strategy, building upon fundamental discoveries in acetal chemistry and carbonyl protection methodologies. Historical precedent for benzophenone chemistry traces back to the early work of Carl Graebe at the University of Königsberg, who described working with benzophenone in literature reports from 1874, establishing the foundational understanding of diarylketone reactivity patterns.

The evolution of dioxolane chemistry as a protecting group strategy emerged from the recognition that cyclic acetals formed from ethylene glycol and carbonyl compounds provide exceptional stability under basic reaction conditions while remaining readily cleavable under mild acidic conditions. This protecting group methodology became particularly valuable in multistep synthetic sequences where selective protection and deprotection of carbonyl functionalities was required. The strategic incorporation of such protecting groups into benzophenone derivatives represents a mature understanding of synthetic design principles that emerged in the latter half of the twentieth century.

Research into halogenated benzophenone derivatives gained momentum through investigations into their photochemical properties and synthetic utility as building blocks for more complex molecular architectures. The specific 2,5-dichlorosubstitution pattern found in this compound reflects systematic studies of how halogen positioning influences electronic properties and reactivity patterns in aromatic ketone systems. Historical synthetic approaches to dichlorobenzophenones involved Friedel-Crafts acylation reactions using aluminum chloride catalysis, with detailed procedures developed for achieving high yields and purity.

Natural product synthesis has provided significant driving force for the development of dioxolane-containing compounds, as evidenced by the total synthesis of compounds such as neosporol, which contains a 1,3-dioxolane moiety. These synthetic challenges have led to the development of sophisticated methodologies for dioxolane formation and manipulation, including the use of trifluoroperacetic acid for Prilezhaev reactions that convert allyl alcohol precursors to epoxides, which subsequently undergo ring-expansion reactions with proximate carbonyl groups to form dioxolane rings.

Position Within Benzophenone Derivative Classifications

This compound occupies a distinctive position within the hierarchical classification system of benzophenone derivatives, representing an intersection of halogenated aromatic chemistry and heterocyclic protecting group methodology. According to established chemical taxonomy systems, this compound belongs to the class of organic compounds known as benzophenones, which are characterized as organic compounds containing a ketone attached to two phenyl groups. The broader classification places these compounds within the benzenoid superclass, specifically under benzene and substituted derivatives.

The compound's classification within benzophenone derivatives can be understood through multiple organizational frameworks. From a structural perspective, it represents a member of the substituted benzophenone family, where both aromatic rings carry specific functional group modifications. The 2,5-dichlorosubstitution pattern places it within the halogenated benzophenone subcategory, while the presence of the dioxolane protecting group establishes it as a member of the heterocycle-containing benzophenone derivatives.

Comparative analysis with related compounds reveals the unique positioning of this molecule within the broader benzophenone landscape. The parent compound 2,5-dichlorobenzophenone, bearing the Chemical Abstracts Service number 16611-67-9, serves as the foundational structure upon which the dioxolane modification is built. This parent compound demonstrates typical benzophenone physical properties, including a melting point range of 87-88°C and crystalline form characteristics. The addition of the dioxolane substituent significantly modifies these properties while maintaining the core benzophenone reactivity profile.

The synthetic utility of benzophenone derivatives, particularly those containing protecting groups, extends to their application as starting materials for pharmaceutical and polymer synthesis. The specific combination of halogen substituents and dioxolane protecting groups provides unique reactivity profiles that make these compounds valuable intermediates in complex synthetic sequences. Research has demonstrated that such compounds can serve as precursors for substituted para-polyphenylenes through metal-catalyzed aryl coupling reactions, where the 2,5-dichlorophenyl group participates in coupling reactions while the dioxolane protecting group remains intact.

Contemporary research continues to explore the biological activities of benzophenone derivatives, with recent investigations revealing potential antitumor properties among various benzophenone compounds. The structural diversity within this compound class, exemplified by derivatives containing different protecting groups and substitution patterns, provides a rich foundation for structure-activity relationship studies and drug discovery efforts. The positioning of this compound within this research landscape reflects the compound's potential for contributing to both synthetic methodology development and biological activity investigations.

Properties

IUPAC Name |

(2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c17-12-5-6-14(18)13(9-12)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJVSKJZVBPFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645134 | |

| Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-70-8 | |

| Record name | Methanone, (2,5-dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,5-Dichlorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions Summary for 2,5-Dichlorobenzophenone Synthesis

| Parameter | Typical Range/Value |

|---|---|

| Reactants ratio | AlCl3 : 1,4-dichlorobenzene : benzoyl chloride ≈ 3:5:1 |

| Temperature | 80°C to 175°C |

| Reaction time | 1.5 to 2 hours |

| Solvent | Neat or minimal solvent (anhydrous) |

| Work-up | Quench with ice-water, extraction with toluene or ether |

| Purification | Recrystallization (hexane/toluene) |

| Yield | Up to 80% (isolated) |

Alternative Synthetic Routes and Oxidation Steps

- Some methods involve initial formation of amino or hydrazone derivatives of chlorobenzophenones, followed by cyclization and oxidation steps to yield the target compound.

- For example, hydrazone formation from 2-amino-5-chlorobenzophenone followed by treatment with trialkyl orthoformates and subsequent oxidation with Jones' reagent (chromic acid) has been reported to yield related benzophenone derivatives with dioxolane substituents.

- Oxidation steps typically use chromium-based reagents to convert intermediate alcohols or hydrazones to the ketone functionality characteristic of benzophenones.

Industrial Scale Considerations

- Industrial synthesis scales up the laboratory methods, often employing continuous flow reactors to enhance control over reaction parameters and improve yield and purity.

- Optimization includes precise temperature control, reagent feed rates, and catalyst loading.

- Recovery and recycling of excess starting materials like 1,4-dichlorobenzene reduce costs and environmental impact.

- Purification is adapted to large scale, typically involving crystallization and filtration rather than chromatography.

Summary Table of Preparation Methods

Research Findings and Analysis

- The Friedel-Crafts aroylation method remains the most efficient and scalable route for preparing the chlorinated benzophenone core with high regioselectivity and purity.

- Acetalization to introduce the 1,3-dioxolane ring is straightforward but requires careful control of reaction conditions to avoid hydrolysis or incomplete conversion.

- Alternative synthetic routes involving hydrazone intermediates provide versatility for functional group modifications but add complexity and steps.

- Analytical techniques such as gas chromatography and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress, purity, and isomeric composition.

- The choice of solvents, catalysts, and reaction parameters critically influences yield and product quality, especially for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

Medicinal Chemistry

One of the most promising applications of 2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone is in anticancer research . Studies have demonstrated its cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development.

Anticancer Activity

The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| HepG2 | 2.38 | Doxorubicin | 7.46 |

| HCT116 | 1.54 | Doxorubicin | 8.29 |

| MCF-7 | 4.52 | Doxorubicin | 4.56 |

These results indicate that the compound exhibits significant cytotoxicity against liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cell lines, outperforming standard chemotherapeutic agents in some cases.

Mechanistic Insights

Research has shown that the mechanism of action involves interactions with key molecular targets such as enzymes and receptors. The presence of the dioxolane ring enhances binding affinity, influencing various biochemical pathways critical for cellular functions.

Case Study: Apoptosis Induction

In a study evaluating the mechanisms of action, it was found that compounds similar to this compound could induce apoptosis through pathways involving the regulation of proteins such as Bax and Bcl-2. This suggests potential therapeutic strategies for cancer treatment.

Materials Science

Beyond medicinal applications, this compound can also be utilized in materials science for developing polymers and coatings due to its unique structural features.

Polymerization Potential

The dioxolane ring can serve as a monomer for synthesizing copolymers with desirable properties. The incorporation of halogen functionalities can enhance the thermal stability and chemical resistance of the resultant materials.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes and receptors. The dioxolane ring and chlorine atoms play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzophenone Derivatives

Chlorinated Benzophenones

- Selagibenzophenone B (Selaphenin A): Structure: Features a benzophenone core with chlorine substituents but lacks the dioxolane group. Activity: Demonstrates anticancer activity, but structural misassignments in early studies required synthetic validation to confirm its identity .

- 3,5-Dichloro-4-(p-chlorobenzoyl)benzoic Acid (Metabolite M1): Structure: A hydrolyzed metabolite of CAI (5-amino-1-(4'-chlorobenzoyl-3,5-dichlorobenzyl)-1,2,3-triazole-4-carboxamide), retaining chlorinated benzophenone motifs but replacing the dioxolane with a carboxylic acid group. Activity: Lacks pharmacological activity in calcium influx inhibition or antiproliferative assays, highlighting the critical role of the triazole moiety in CAI’s efficacy .

Benzophenones with Heterocyclic Moieties

- Chryxanthones A and B: Structure: Incorporate a dihydropyran ring fused to the benzophenone core, differing from the dioxolane group in 2,5-dichloro-4'-(1,3-dioxolan-2-yl)benzophenone. Activity: Exhibit cytotoxic properties against cancer cell lines, suggesting that heterocyclic additions enhance bioactivity .

- 2,6-Dichlorophenyl 4-Chlorobenzoate: Structure: Lacks heterocyclic substituents but shares chlorinated aromatic rings. Activity: Known for antifungal applications, emphasizing the role of chlorine atoms in antimicrobial potency .

Metabolic and Pharmacokinetic Profiles

- This compound: The dioxolane group may improve metabolic stability compared to esters or carboxylic acid derivatives (e.g., M1), which are prone to hydrolysis .

- CAI and M1: CAI undergoes phase I metabolism to yield M1, which persists longer in circulation but lacks therapeutic activity. This contrasts with this compound’s role as a stable synthetic intermediate .

Functional and Application-Based Comparison

Data Tables Summarizing Key Comparisons

Table 1: Structural and Functional Attributes

Table 2: Polymerization Performance

Biological Activity

2,5-Dichloro-4'-(1,3-dioxolan-2-YL)benzophenone (CAS No. 898760-70-8) is a synthetic compound characterized by its unique structural features, including two chlorine atoms and a dioxolane ring attached to a benzophenone core. This compound has garnered attention in various fields such as medicinal chemistry and biochemistry due to its potential biological activities, particularly in anticancer research.

- Molecular Formula : C16H12Cl2O3

- Molecular Weight : 323.17 g/mol

- IUPAC Name : (2,5-dichlorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The presence of the dioxolane ring and chlorine substituents enhances its binding affinity to these targets, influencing several biochemical pathways that are crucial for cellular functions.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound through various assays. The following table summarizes the cytotoxic effects observed in different cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|

| HepG2 | 2.38 | Doxorubicin | 7.46 |

| HCT116 | 1.54 | Doxorubicin | 8.29 |

| MCF-7 | 4.52 | Doxorubicin | 4.56 |

These results indicate that this compound exhibits significant cytotoxicity against various cancer cell lines, outperforming standard chemotherapeutic agents in some cases .

Case Studies and Research Findings

-

Cytotoxicity Assays : In a study evaluating the cytotoxic effects of synthesized benzophenone derivatives, it was found that compounds similar to this compound showed promising results against multiple cancer types including liver (HepG2), colon (HCT116), and breast (MCF-7) cancers .

- The study utilized the Sulforhodamine B (SRB) assay to measure cell viability and determine IC50 values for various compounds.

- Mechanistic Insights : Further investigations into the mechanisms of action revealed that these compounds could induce apoptosis through pathways involving the regulation of proteins such as Bax and Bcl-2, which are critical in the mitochondrial apoptosis pathway . Additionally, molecular docking studies suggested potential interactions with key signaling proteins involved in cancer progression.

- Comparative Analysis : A comparative analysis with other benzophenone derivatives highlighted that while many exhibited varying degrees of anticancer activity, this compound demonstrated superior efficacy against specific cell lines . This reinforces its potential as a lead compound for further drug development.

Q & A

Q. What are the recommended synthetic routes for 2,5-Dichloro-4'-(1,3-dioxolan-2-yl)benzophenone, and how can reaction conditions be optimized?

A common synthetic approach involves chlorosulfonation of 2,5-dichloro-4'-benzophenone followed by functionalization with neopentyl alcohol in pyridine at room temperature . Optimization requires careful control of stoichiometry (e.g., molar ratios of chlorosulfuric acid to substrate) and reaction time (typically 3 hours). For regioselective introduction of the dioxolane group, base-catalyzed nucleophilic substitution with 1,3-dioxolan-2-yl lithium may be employed. Purity can be enhanced via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate mixtures).

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine spectroscopic and chromatographic methods:

- NMR : Confirm substitution patterns via H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) and C NMR (carbonyl resonance near δ 195 ppm) .

- HPLC/GC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect impurities (<1% threshold) .

- Elemental Analysis : Validate empirical formula (e.g., CHClO) with ≤0.3% deviation .

Q. What stability considerations are critical for storing this compound in laboratory settings?

The compound is sensitive to UV light due to the benzophenone core, which can undergo photodegradation. Store in amber glassware at –20°C under inert gas (argon or nitrogen). Stability tests under accelerated conditions (40°C, 75% humidity) show <5% degradation over 6 months when properly sealed .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

The electron-withdrawing chlorine substituents at the 2- and 5-positions deactivate the benzene ring, directing electrophiles to the para position relative to the dioxolane group. For Friedel-Crafts acylations, use Lewis acids like AlCl to enhance selectivity. Computational modeling (DFT studies) predicts activation energies for competing pathways, aiding in solvent selection (e.g., dichloromethane vs. DMF) .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

Discrepancies often arise from variations in assay conditions. Standardize protocols:

- Receptor Binding Assays : Use uniform cell lines (e.g., HEK293T) and control for solvent effects (DMSO ≤0.1%).

- Metabolic Stability : Compare half-life data in microsomal preparations (human vs. rodent) to identify species-specific metabolism .

- Statistical Validation : Apply multivariate analysis to isolate structure-activity relationships (SAR) from noise .

Q. How can computational methods predict the compound’s reactivity in complex reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for key reactions like nucleophilic aromatic substitution. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). For photochemical pathways, time-dependent DFT (TD-DFT) predicts excited-state behavior .

Q. What advanced analytical techniques identify trace degradation products in environmental samples?

- LC-QTOF-MS : High-resolution mass spectrometry detects sub-ppm degradation products (e.g., hydrolyzed dioxolane derivatives).

- Isotope-Labeled Standards : Use C-labeled analogs (e.g., C-2,5-dichlorobiphenyl) as internal references for quantification .

- Solid-Phase Microextraction (SPME) : Preconcentrate trace analytes from aqueous matrices prior to analysis .

Methodological Notes

- Synthesis Optimization : Monitor reactions in situ via FT-IR to track carbonyl group transformations (1700–1750 cm) .

- Data Reproducibility : Archive raw chromatographic and spectral data in repositories like PubChem for cross-validation .

- Ethical Compliance : Adhere to chemical safety regulations (e.g., Japan’s CSCL for first-class specified chemicals) when handling chlorinated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.